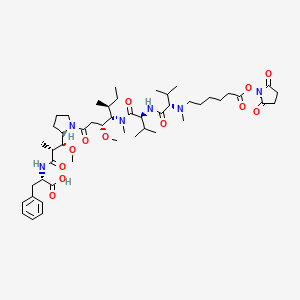
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride: , commonly referred to as DORIE, is a cationic lipid used primarily in the field of gene delivery. This compound is known for its low cytotoxicity and high transfection efficiency, making it a valuable tool in molecular biology and medical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride involves the reaction of oleic acid with dimethylaminoethanol, followed by quaternization with methyl chloride. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Toluene or chloroform
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods: Industrial production of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity
化学反应分析
Types of Reactions: 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the oleic acid moiety can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as thiols or amines under basic conditions
Major Products:
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acid derivatives
Substitution: Thiol or amine-substituted derivatives
科学研究应用
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride has a wide range of applications in scientific research:
Gene Delivery: Used as a transfection reagent to deliver plasmid DNA into cells with high efficiency and low toxicity.
Drug Delivery: Employed in the formulation of liposomes for targeted drug delivery.
Biological Research: Utilized in studies involving gene expression, gene silencing, and gene editing.
Medical Research: Investigated for its potential in gene therapy and vaccine development.
作用机制
The mechanism by which 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride exerts its effects involves:
Molecular Targets: The compound interacts with the cell membrane, facilitating the entry of genetic material into the cell.
Pathways Involved: It forms complexes with DNA or RNA, which are then endocytosed by the cell. The lipid-DNA complex disrupts the endosomal membrane, releasing the genetic material into the cytoplasm where it can be expressed.
相似化合物的比较
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride is compared with other cationic lipids such as:
1,2-Dioleoyl-3-dimethylammonium chloride (DODAC): Similar in structure but lacks the hydroxyethyl group, resulting in different transfection efficiencies and cytotoxicity profiles.
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery, but with a different head group, affecting its interaction with cell membranes and overall efficiency.
The uniqueness of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride lies in its balance of low cytotoxicity and high transfection efficiency, making it a preferred choice for many gene delivery applications .
属性
分子式 |
C43H86BrNO3 |
|---|---|
分子量 |
745.1 g/mol |
IUPAC 名称 |
2,3-bis[(Z)-octadec-9-enoxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C43H86NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-46-42-43(41-44(3,4)37-38-45)47-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,43,45H,5-18,23-42H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |
InChI 键 |
OOGKYHLYXDOJPR-JDVCJPALSA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCC/C=C\CCCCCCCC.[Br-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCC=CCCCCCCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
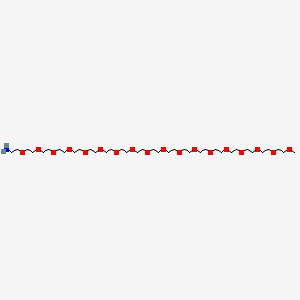
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
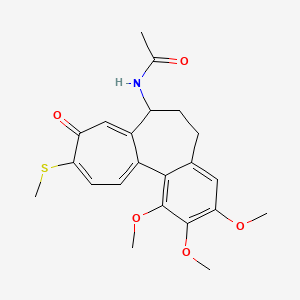


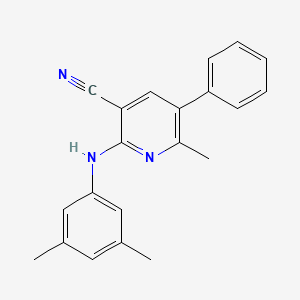

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
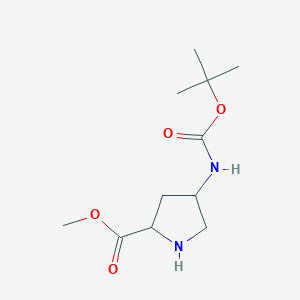
![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
